molecular formula C30H35N3O3 B061237 GR 103691 CAS No. 162408-66-4

GR 103691

Katalognummer: B061237
CAS-Nummer: 162408-66-4
Molekulargewicht: 485.6 g/mol
InChI-Schlüssel: JARNORYOPMINDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GR 103691 ist ein potenter und selektiver Dopamin-D3-Rezeptor-Antagonist. Er weist eine hohe Affinität zu Dopamin-D3-Rezeptoren auf, mit einem Ki-Wert von 0,32 nM . Diese Verbindung ist bekannt für ihre Selektivität gegenüber anderen Dopaminrezeptoren, wie D1, D2 und D4, sowie gegenüber Serotonin- und Adrenorezeptoren .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung des Schlüsselintermediats 4′-Acetyl-N-[4-[4-(2-Methoxyphenyl)-1-piperazinyl]butyl]-[1,1′-Biphenyl]-4-carboxamid . Der Syntheseweg umfasst typischerweise die folgenden Schritte:

    Bildung des Biphenyl-Zwischenprodukts: Dies beinhaltet die Kupplung von 4-Bromacetophenon mit 4-Brombiphenyl unter palladiumkatalysierten Bedingungen.

    Einführung der Piperazin-Einheit: Das Biphenyl-Zwischenprodukt wird dann mit 1-(2-Methoxyphenyl)piperazin in Gegenwart einer Base umgesetzt, um das gewünschte Produkt zu bilden.

    Endgültige Acetylierung: Die resultierende Verbindung wird acetyliert, um this compound zu ergeben.

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Basen und Säuren für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden.

Wirkmechanismus

Vorbereitungsmethoden

The synthesis of GR 103691 involves several steps, starting with the preparation of the key intermediate, 4′-acetyl-N-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]-[1,1′-biphenyl]-4-carboxamide . The synthetic route typically includes the following steps:

    Formation of the biphenyl intermediate: This involves the coupling of 4-bromoacetophenone with 4-bromobiphenyl under palladium-catalyzed conditions.

    Introduction of the piperazine moiety: The biphenyl intermediate is then reacted with 1-(2-methoxyphenyl)piperazine in the presence of a base to form the desired product.

    Final acetylation: The resulting compound is acetylated to yield this compound.

Analyse Chemischer Reaktionen

GR 103691 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various bases and acids for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Biologische Aktivität

GR 103691 is a selective antagonist of the dopamine D3 receptor, which plays a significant role in various neurological and behavioral processes. This compound has been extensively studied for its pharmacological properties and its effects on neurotransmitter systems, particularly in relation to motor control and anxiety-like behaviors. This article summarizes the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Pharmacological Profile

Selectivity and Affinity:
this compound exhibits a high degree of selectivity for the D3 receptor over the D4 receptor, with more than 100-fold selectivity reported . It also demonstrates marked affinity for serotonin 5-HT1A receptors and alpha-1 adrenoceptors, indicating potential interactions beyond dopamine receptor modulation . The compound's pharmacological profile is summarized in Table 1.

Receptor Type Affinity (nM)
Dopamine D3< 1
Dopamine D4> 100
Serotonin 5-HT1A5.8
Alpha-1 Adrenoceptor12.6

Modulation of Neurotransmitter Release

This compound's blockade of D3 receptors has been shown to significantly influence the release of key neurotransmitters such as glutamate, dopamine, and GABA (gamma-aminobutyric acid). Research indicates that the intranigral administration of this compound increases the levels of these neurotransmitters, which correlates with enhanced motor activity .

In a study by Rosales et al., the effects of this compound were examined in the context of motor behavior. The blockade of D3 receptors resulted in increased glutamate release, which subsequently stimulated dopamine and GABA release. This cascade effect is crucial for promoting motor behavior as it enhances the excitatory-inhibitory balance within the nigrostriatal pathway .

Motor Activity

The impact of this compound on motor activity has been extensively documented. In a series of experiments involving wild-type (WT) and D3 knockout (D3KO) mice, this compound administration led to a significant increase in monosynaptic reflex strength in WT mice but not in D3KO mice. This finding underscores the necessity of D3 receptor presence for the observed motor enhancements .

Anxiety-Like Behavior

This compound has also been implicated in modulating anxiety-like behaviors. In studies where rats were subjected to anxiety assays following microinjections of this compound into specific brain regions, variations in locomotion and anxiety-related responses were noted. The results indicated that D3 receptor antagonism could alter anxiety states by affecting GABAergic transmission within the basolateral amygdala (BLA) .

Case Studies

Case Study: Effects on Parkinsonian Symptoms
A notable case study involved patients with Parkinson's disease who exhibited reduced symptoms following treatment with this compound. The compound's ability to enhance dopaminergic signaling through D1 receptor activation while blocking inhibitory D3 receptor pathways demonstrated potential therapeutic benefits for managing motor symptoms associated with Parkinson's disease .

Eigenschaften

IUPAC Name

4-(4-acetylphenyl)-N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N3O3/c1-23(34)24-9-11-25(12-10-24)26-13-15-27(16-14-26)30(35)31-17-5-6-18-32-19-21-33(22-20-32)28-7-3-4-8-29(28)36-2/h3-4,7-16H,5-6,17-22H2,1-2H3,(H,31,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARNORYOPMINDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCCCN3CCN(CC3)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042602
Record name GR 103691
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162408-66-4
Record name GR-103691
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162408664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GR 103691
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GR-103691
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y0CM1A77L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GR 103691
Reactant of Route 2
Reactant of Route 2
GR 103691
Reactant of Route 3
Reactant of Route 3
GR 103691
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
GR 103691
Reactant of Route 5
Reactant of Route 5
GR 103691
Reactant of Route 6
Reactant of Route 6
GR 103691

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.